Crotonkinin A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H30O2 |
|---|---|
Molecular Weight |
302.5 g/mol |
IUPAC Name |
(1S,4S,9S,10R,13R,16S)-16-hydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecan-2-one |
InChI |
InChI=1S/C20H30O2/c1-12-11-20-14(7-6-13(12)17(20)22)19(4)9-5-8-18(2,3)15(19)10-16(20)21/h13-15,17,22H,1,5-11H2,2-4H3/t13-,14-,15+,17+,19-,20-/m1/s1 |
InChI Key |
FKUNRSJLNKRKMY-QAINLGQKSA-N |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CC(=O)[C@@]34[C@@H]2CC[C@@H]([C@@H]3O)C(=C)C4)(C)C |
Canonical SMILES |
CC1(CCCC2(C1CC(=O)C34C2CCC(C3O)C(=C)C4)C)C |
Synonyms |
crotonkinin A |
Origin of Product |
United States |
Isolation, Characterization, and Structural Elucidation Methodologies of Crotonkinin a
Extraction and Purification Strategies from Plant Materials
The initial and critical phase in the study of Crotonkinin A involves its extraction from plant sources, primarily species of the Croton genus, such as Croton tonkinensis. acs.orgresearchgate.net This process is followed by a rigorous purification protocol to isolate the compound in a pure form, suitable for structural analysis.
Solvent-Based Extraction Techniques
The journey to isolate this compound begins with the careful selection and application of solvent-based extraction methods. unido.orgtaylorfrancis.com The primary goal of this stage is to efficiently separate the desired bioactive compounds from the complex matrix of plant tissues. unido.org
A common approach involves the use of organic solvents to extract the active constituents from dried and powdered plant material. researchgate.netmdpi.com Methanol (B129727) is frequently employed for the initial extraction of compounds from Croton tonkinensis. acs.orgresearchgate.netnih.gov This is due to its ability to dissolve a broad spectrum of polar and moderately nonpolar compounds. The process typically involves maceration or Soxhlet extraction, where the plant material is repeatedly brought into contact with fresh solvent to ensure thorough extraction. unido.orgdergipark.org.tr Following the initial extraction, the resulting crude extract, a complex mixture of various phytochemicals, is concentrated to yield a syrup or residue. researchgate.net
Further fractionation is often carried out using a series of solvents with increasing polarity. thaibinhjmp.vn This liquid-liquid partitioning allows for a preliminary separation of compounds based on their solubility characteristics. For instance, the methanolic extract might be partitioned against solvents like n-hexane, dichloromethane, or ethyl acetate (B1210297) to separate compounds into different fractions based on their polarity. thaibinhjmp.vn This step is crucial for reducing the complexity of the mixture before proceeding to more refined purification techniques.
Chromatographic Separation and Purification Protocols
Following solvent extraction and initial fractionation, the isolation of this compound relies heavily on a variety of chromatographic techniques. taylorfrancis.comthaibinhjmp.vn These methods separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase. libretexts.orgiyte.edu.tr
Column Chromatography is a fundamental technique used for the initial separation of the crude extract fractions. slideshare.netnih.gov The stationary phase is typically silica (B1680970) gel, and the mobile phase consists of a solvent system with a gradually changing polarity, often a gradient of n-hexane and ethyl acetate. thaibinhjmp.vn This allows for the separation of compounds based on their affinity for the silica gel. Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the target compound. taylorfrancis.comlibretexts.org
Sephadex LH-20 column chromatography is another valuable tool, particularly for separating tannin fractions from the crude extracts using solvents like ethanol (B145695) and aqueous acetone. researchgate.net
For the final purification of this compound, more advanced and higher-resolution techniques are employed. High-Performance Liquid Chromatography (HPLC) , especially in its preparative and semi-preparative formats, is instrumental in obtaining the compound in high purity. thaibinhjmp.vnmdpi.com Reversed-phase HPLC, using stationary phases like C18 and a mobile phase such as methanol in water, is a common final step. mdpi.comresearchgate.net The use of a suitable detector, like a refractive index (RI) or ultraviolet (UV) detector, allows for the monitoring and collection of the pure compound. mdpi.com
Advanced Spectroscopic and Diffraction Techniques for Structural Determination
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (e.g., 1D and 2D NMR, HMQC, HMBC, NOESY, ROESY)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules like this compound. taylorfrancis.comfrontiersin.orgemerypharma.com It provides a wealth of information about the carbon-hydrogen framework of the molecule.
1D NMR Spectroscopy , including ¹H NMR and ¹³C NMR, offers the initial overview of the molecule's structure. emerypharma.com
¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. emerypharma.com For instance, the ¹H NMR spectrum of a related compound, croyanhuin A, revealed the presence of four methyl signals, including three singlets and one triplet, providing initial clues about its structure. frontiersin.org
¹³C NMR complements the proton data by providing the number of carbon atoms and their chemical environments. frontiersin.org
2D NMR Spectroscopy is crucial for piecing together the molecular puzzle by establishing correlations between different nuclei. emerypharma.comulethbridge.ca
Correlation Spectroscopy (COSY) experiments identify protons that are coupled to each other, helping to establish spin systems within the molecule. emerypharma.com
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. mdpi.com
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.
Table 1: Illustrative NMR Data for a Kaurane (B74193) Diterpenoid This table is a representative example based on published data for similar compounds and does not represent the actual data for this compound.
| Position | δC (ppm) | δH (ppm, J in Hz) |
|---|---|---|
| 1 | 39.5 | 1.58 (m), 1.05 (m) |
| 2 | 18.5 | 1.85 (m), 1.62 (m) |
| 3 | 42.2 | 1.45 (m), 1.38 (m) |
| 4 | 33.4 | - |
| 5 | 56.3 | 1.12 (d, 9.0) |
Mass Spectrometry (MS) Techniques (e.g., HRESIMS, EIHRMS)
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound. msu.edubroadinstitute.orgvirginia.edu
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a soft ionization technique that provides highly accurate mass measurements, allowing for the determination of the molecular formula. mdpi.comfrontiersin.orgresearchgate.netresearchgate.net For example, the molecular formula of croyanhuin A was established as C₂₂H₃₂O₄ based on its HRESIMS data, which showed a protonated molecule [M+H]⁺ at m/z 361.2378. frontiersin.org
Electron Ionization High-Resolution Mass Spectrometry (EIHRMS) can also be used and provides information about the fragmentation pattern of the molecule, which can further aid in structural elucidation.
X-ray Crystallography and Chirality Determination Methods
While spectroscopic methods provide crucial connectivity and relative stereochemistry, determining the absolute configuration of a chiral molecule like this compound requires additional techniques. libretexts.orgwikipedia.org
X-ray Crystallography is the gold standard for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. wikipedia.orgnih.govyoutube.com This technique requires the formation of a single, high-quality crystal of the compound. researchgate.net The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a detailed electron density map of the molecule, revealing the precise arrangement of its atoms in space. wikipedia.org The structure of a related diterpenoid, croyanhuin A, was confirmed by single-crystal X-ray diffraction analysis. frontiersin.org
When suitable crystals cannot be obtained, other methods are used to determine the absolute configuration. Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. frontiersin.org By comparing the experimental ECD spectrum with the theoretically calculated spectrum for different possible stereoisomers, the absolute configuration can be confidently assigned. frontiersin.orgnih.gov This method was used to determine the absolute configuration of croyanhuin E. frontiersin.org
Other Spectroscopic and Chiroptical Methods (e.g., Infrared (IR) Spectroscopy, Electronic Circular Dichroism (ECD), Circular Dichroism (CD))
While the definitive structure of this compound, an ent-kaurane diterpenoid, was established through a combination of spectroscopic techniques, detailed experimental data for Infrared (IR) Spectroscopy, Electronic Circular Dichroism (ECD), and Circular Dichroism (CD) are not explicitly reported in the primary literature describing its isolation. However, the principles of these methods and their application are fundamental to the structural elucidation of this class of natural products. The following sections detail the utility of these spectroscopic techniques for characterizing a molecule with the structural features of this compound.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. The absorption of infrared radiation causes molecular vibrations, and the specific frequencies at which these absorptions occur are characteristic of particular chemical bonds and functional groups. For a compound with the structure of this compound, IR spectroscopy would be instrumental in confirming the presence of key functionalities.
Ent-kaurane diterpenoids typically exhibit characteristic absorption bands in their IR spectra. researchgate.netuliege.be For this compound, which possesses hydroxyl (-OH), ketone (C=O), and exocyclic methylene (B1212753) (=CH₂) groups, the expected IR absorptions would provide crucial structural evidence. A broad absorption band around 3400 cm⁻¹ would indicate the presence of the hydroxyl group's O-H stretching vibration. researchgate.netuliege.bemdpi.com The stretching vibration for the α,β-unsaturated ketone in the five-membered D-ring would be expected around 1711 cm⁻¹. researchgate.net Furthermore, the presence of the exocyclic double bond (C-16/C-17) would be confirmed by a C=C stretching absorption near 1655 cm⁻¹. researchgate.net
Table 1: Illustrative Infrared (IR) Spectroscopy Data for Functional Groups in this compound This table is based on typical absorption frequencies for the functional groups found in ent-kaurane diterpenoids and is for illustrative purposes.
| Functional Group | Type of Vibration | Typical Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch | ~3400 (broad) |
| Ketone (C=O) | C=O Stretch | ~1711 |
| Alkene (=CH₂) | C=C Stretch | ~1655 |
| Alkane (C-H) | C-H Stretch | ~2950-2850 |
Electronic Circular Dichroism (ECD) and Circular Dichroism (CD)
Electronic Circular Dichroism (ECD) and Circular Dichroism (CD) are chiroptical spectroscopic techniques that are indispensable for determining the absolute stereochemistry of chiral molecules. acs.orgnih.gov These methods measure the differential absorption of left- and right-circularly polarized light by a chiral sample. Since enantiomers exhibit equal and opposite CD spectra, this technique provides a definitive way to establish the absolute configuration of a molecule, a task that is challenging with other methods like NMR alone.
This compound is an ent-kaurane diterpenoid, a class of compounds known for their complex stereochemistry. The "ent" prefix denotes that it is the enantiomer of the more common kaurane series. The absolute configuration of such compounds is critical for their definitive identification and for understanding their biological activity.
In modern natural product chemistry, the absolute configuration of complex molecules like ent-kaurane diterpenoids is frequently determined by comparing experimentally measured ECD spectra with spectra predicted by quantum chemical calculations, such as time-dependent density functional theory (TDDFT). nih.govtandfonline.commdpi.com This combined experimental and computational approach has become a gold standard for assigning absolute stereochemistry to new natural products. nih.govtandfonline.comacs.org For instance, the absolute configurations of numerous novel ent-kaurane diterpenoids isolated from various plant species have been successfully established using ECD analysis. mdpi.comacs.orgnih.govtandfonline.com
The ECD spectrum displays positive or negative absorption bands, known as Cotton effects, at specific wavelengths corresponding to electronic transitions of the molecule's chromophores. For this compound, the α,β-unsaturated ketone system serves as a key chromophore. The sign and magnitude of the Cotton effects are highly sensitive to the spatial arrangement of atoms around the chromophore, thus providing a unique fingerprint of the molecule's absolute stereochemistry. A negative Cotton effect observed for a new ent-kaurane diterpenoid around 205 nm, for example, helped establish the absolute configuration at a key stereocenter in that molecule. tandfonline.com
Table 2: Illustrative Electronic Circular Dichroism (ECD) Data for a Representative ent-Kaurane Diterpenoid This table is for illustrative purposes to demonstrate typical ECD data and is not specific to this compound.
| Wavelength (nm) | Molar Ellipticity (Δε) | Cotton Effect Sign |
| ~330 | -2.5 | Negative |
| ~240 | +15.0 | Positive |
| ~205 | +17.78 | Positive |
Biosynthetic Pathways and Biogenetic Considerations of Crotonkinin a
Investigation of Ent-kaurane Diterpenoid Biosynthesis in Croton Species
The biosynthesis of ent-kaurane diterpenoids, including Crotonkinin A, is a significant area of phytochemical investigation within the Croton genus, a large and diverse group in the Euphorbiaceae family. nih.govresearchgate.net These plants are known for producing a rich array of terpenoids. researchgate.net The fundamental building block for all diterpenes is geranylgeranyl pyrophosphate (GGPP), a 20-carbon molecule. frontiersin.orgnih.gov The formation of the characteristic tetracyclic ent-kaurane skeleton from the linear precursor GGPP is a pivotal step. This process is catalyzed by two key enzymes: copalyl diphosphate (B83284) synthase (CPS) and ent-kaurene (B36324) synthase (KS). frontiersin.orgnih.gov
In the initial cyclization step, GGPP is converted to ent-copalyl diphosphate (ent-CPP) by the action of ent-CPP synthase (a type of CPS). frontiersin.orgnih.gov Subsequently, ent-kaurene synthase catalyzes a second cyclization of ent-CPP to form the parent hydrocarbon, ent-kaurene. frontiersin.orgnih.gov This fundamental skeleton then undergoes a series of oxidative modifications, such as hydroxylations, oxidations, and acetylations, to yield the vast diversity of ent-kaurane diterpenoids observed in Croton species. nih.gov The presence of various ent-kaurane derivatives, including those with hydroxylations at different positions, suggests the activity of a suite of tailoring enzymes, likely cytochrome P450 monooxygenases and other oxidoreductases, that create the specific chemical signatures of compounds like this compound. biorxiv.orgnih.gov
Identification of Precursor Molecules and Associated Enzymatic Mechanisms
The biosynthesis of this compound begins with the universal precursor for diterpenes, geranylgeranyl pyrophosphate (GGPP). frontiersin.orgescholarship.org GGPP itself is synthesized from the five-carbon building blocks isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). escholarship.org The formation of the ent-kaurane core from GGPP is a two-step cyclization process. First, a class II diterpene cyclase, copalyl diphosphate synthase (CPS), catalyzes the protonation-initiated cyclization of GGPP to form a bicyclic intermediate, (+)-copalyl diphosphate. Subsequent intramolecular cyclization by a class I diterpene cyclase, ent-kaurene synthase (KS), yields ent-kaurene. frontiersin.orgnih.gov
Following the formation of the ent-kaurene skeleton, a series of post-cyclization modifications, primarily oxidations, are necessary to produce this compound. These reactions are typically catalyzed by cytochrome P450-dependent monooxygenases (P450s) and other oxidoreductases. nih.govfrontiersin.org While the specific enzymes responsible for the oxidation of the ent-kaurene skeleton to yield this compound have not been fully characterized, the structure of this compound (14α-hydroxykaur-16-en-7-one) points to specific enzymatic activities. jst.go.jp This includes a hydroxylation at the C-14 position and the oxidation of C-7 to a ketone. The stereospecificity of these reactions is a hallmark of enzymatic catalysis. frontiersin.org The enzymatic mechanisms likely involve the activation of molecular oxygen by the heme cofactor of P450s to perform highly specific hydroxylations. nih.gov
Hypothesized Biogenetic Relationships within the Crotonkinin Series and Other Ent-kaurane Skeletons
The co-occurrence of a variety of structurally related ent-kaurane diterpenoids within Croton species, particularly C. tonkinensis, provides valuable insight into their biogenetic relationships. researchgate.netjst.go.jp It is hypothesized that a common ent-kaurene precursor undergoes a series of oxidative transformations to generate a cascade of derivatives.
For instance, the presence of both hydroxylated and acetylated analogs within the crotonkinin series suggests a sequential modification pathway. A hydroxylated intermediate may be a precursor to an acetylated derivative through the action of an acetyltransferase. The various crotonkinins, such as A and B, likely arise from a common biosynthetic grid, where different tailoring enzymes act upon a shared set of precursor molecules. jst.go.jp
Synthetic Strategies for Crotonkinin a and Its Analogues
Considerations for Total Synthesis Approaches and Methodological Development
The total synthesis of complex natural products like Crotonkinin A is a significant undertaking that drives the development of new synthetic methods. researchgate.net The core challenge lies in the stereocontrolled construction of the bicyclo[3.2.1]octane system embedded within the tetracyclic framework. acs.org Numerous research groups have developed elegant strategies to tackle the synthesis of the ent-kaurane core, which could be adapted for this compound.
A key consideration is the retrosynthetic analysis, which involves strategically disconnecting the target molecule into simpler, achievable starting materials. For ent-kauranes, common strategies involve cycloaddition reactions to rapidly build molecular complexity. For instance, intramolecular Diels-Alder reactions have been employed to construct the B and C rings simultaneously. magtech.com.cn Another powerful approach involves a rhodium-catalyzed [3+2+1] cycloaddition to form the B and C rings, followed by a palladium-mediated cycloalkenylation to construct the key bicyclo[3.2.1] ring system. acs.org This particular strategy enabled a protecting-group-free synthesis of other ent-kaurane diterpenoids, a significant advantage in terms of step economy. acs.org
Bioinspired strategies, which mimic the natural biosynthetic pathway, also offer a powerful route. In nature, ent-kauranes are derived from geranylgeranyl pyrophosphate (GGPP) via a series of cyclase-catalyzed cyclizations. frontiersin.org Mimicking this cascade in the lab presents a formidable challenge but can lead to highly efficient syntheses.
The development of novel reactions is often inspired by the challenges of a total synthesis. researchgate.net For example, radical cyclizations have been used to forge the D ring of the kaurane (B74193) skeleton. magtech.com.cn An overview of potential key strategies for the assembly of the ent-kaurane core, applicable to a future synthesis of this compound, is presented below.
| Synthetic Strategy | Key Reaction Type | Rings Formed / Key Feature | Reference Example |
| Cycloaddition Cascade | Rh-catalyzed [3+2+1] Cycloaddition | Forms B and C rings in one step | ent-1α-hydroxykauran-12-one Synthesis acs.org |
| Cycloalkenylation | Pd-mediated 5-endo Cycloalkenylation | Constructs bicyclo[3.2.1]octane system | ent-1α-hydroxykauran-12-one Synthesis acs.org |
| Intramolecular Cycloaddition | Diels-Alder Reaction | Simultaneously forms B and C rings | Sculponeatin N Synthesis magtech.com.cn |
| Radical Cyclization | Reductive Radical Cyclization | Forges the five-membered D ring | Sculponeatin N Synthesis magtech.com.cn |
| Mukaiyama-Michael Reaction | BF₃·OEt₂ mediated intramolecular reaction | Forms the tetracyclic core structure | Lungshengenin D Synthesis magtech.com.cn |
Chemical Derivatization and Core Scaffold Modification Techniques
Once a total synthesis of this compound is achieved, or if sufficient quantities can be obtained from its natural source, Croton tonkinensis, chemical derivatization would be a crucial next step for exploring its structure-activity relationships. capes.gov.br This involves the selective modification of the core scaffold to produce analogues with potentially enhanced or modulated biological activities. The field of medicinal chemistry relies heavily on such modifications to optimize lead compounds. scispace.com
Late-stage functionalization is a particularly powerful strategy, wherein complex molecules are modified in the final stages of a synthesis. This approach avoids the need to carry modified intermediates through a lengthy synthetic sequence. Techniques such as C-H activation allow for the direct installation of new functional groups at positions previously considered unreactive. Chemoenzymatic approaches, which combine chemical synthesis with enzymatic reactions, can also provide highly selective transformations. researchgate.netresearchgate.net For example, enzymes like P450 monooxygenases can hydroxylate specific, unactivated C-H bonds with a high degree of regio- and stereoselectivity, a transformation that is extremely challenging to achieve with conventional chemical reagents. frontiersin.org
Another approach is to use the existing functional groups on the this compound scaffold as handles for further modification. The hydroxyl and ketone groups present in this compound are prime targets for derivatization. For instance, the hydroxyl group could be esterified or etherified to produce a library of analogues, while the ketone could undergo reactions such as olefination or reduction.
Furthermore, the core scaffold itself can be modified. Ring-distortion or ring-fusion strategies, such as the use of inverse-electron-demand hetero-Diels-Alder (IED HDA) reactions on related ent-kaurane systems, have been used to fuse new heterocyclic rings onto the scaffold. nih.govnih.gov This significantly expands the chemical space around the natural product core, potentially leading to novel biological activities. nih.govnih.gov
| Modification Technique | Description | Potential Application on this compound | Reference Example |
| Late-Stage C-H Oxidation | Direct introduction of hydroxyl groups at unactivated positions using chemical or enzymatic catalysts. researchgate.net | Introduce new hydroxyl groups to probe interactions with biological targets. | Synthesis of Fusicoccane Diterpenoids researchgate.net |
| Hetero-Diels-Alder (HDA) | Cycloaddition reaction to fuse a new heterocyclic ring onto the existing scaffold. nih.gov | Fuse a dihydropyran ring to the A-ring of the scaffold. | Modification of Oridonin nih.gov |
| Functional Group Interconversion | Standard chemical transformations of existing functional groups (e.g., hydroxyls, ketones). | Esterification of the hydroxyl group; reduction or olefination of the ketone. | General Synthetic Chemistry |
| Chemoenzymatic Synthesis | Use of enzymes to perform selective transformations on a chemically synthesized intermediate. researchgate.net | Stereoselective hydroxylation at a specific carbon atom. | Synthesis of Cyclopiane Diterpenoids researchgate.net |
Preclinical Biological Activity and Molecular Mechanisms of Crotonkinin a
Anti-inflammatory Investigations
Crotonkinin A, a diterpenoid isolated from Croton tonkinensis, has demonstrated notable anti-inflammatory properties in preclinical studies. researchgate.netcapes.gov.br Its mechanisms of action involve the modulation of key inflammatory pathways and mediators.
Modulation of Nitric Oxide (NO) Production and Inducible Nitric Oxide Synthase (iNOS) Expression
This compound has been shown to exert anti-inflammatory effects by inhibiting the production of nitric oxide (NO), a key inflammatory mediator. researchgate.netcapes.gov.br In studies involving lipopolysaccharide (LPS)-stimulated microglial cells, this compound demonstrated a concentration-dependent inhibition of NO production. researchgate.net This inhibitory effect is linked to its ability to suppress the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of large amounts of NO during inflammatory responses. researchgate.netnih.govwikipedia.org The inhibition of iNOS-dependent NO production by this compound in these cells was significant, with a reported IC₅₀ value of 46.2 ± 3.1 µM. researchgate.net The regulation of iNOS is critical, as excessive NO production can contribute to tissue damage in various inflammatory and neurodegenerative diseases. researchgate.netnih.gov
Table 1: Effect of this compound on Nitric Oxide Production
| Cell Line | Stimulant | Effect of this compound | IC₅₀ Value | Reference |
| Microglial cells | LPS | Inhibition of NO production | 46.2 ± 3.1 µM | researchgate.net |
Inhibition of Reactive Oxygen Species (ROS) Generation and NADPH Oxidase (NOX) Activity
In addition to its effects on NO, this compound has been observed to modulate the production of reactive oxygen species (ROS), which are also key players in inflammation and cellular damage. researchgate.netnih.gov Specifically, it has shown inhibitory activity against NADPH oxidase (NOX), a major enzymatic source of ROS in inflammatory cells like microglia. researchgate.netnih.gov In studies with microglial cells, this compound exhibited a maximum inhibition of NOX activity of 11.2% at a concentration of 50 µM. researchgate.net By reducing both NO and ROS production, this compound demonstrates a dual mechanism for mitigating oxidative and nitrosative stress, which are central to the pathophysiology of inflammatory conditions. nih.govmdpi.com
Effects on Inflammatory Signaling Pathways (e.g., Nuclear Factor-kappa B (NF-κB))
The anti-inflammatory actions of this compound are also attributed to its influence on crucial intracellular signaling pathways that regulate the expression of inflammatory genes. One of the most important of these is the Nuclear Factor-kappa B (NF-κB) pathway. elifesciences.org Diterpenoids isolated from C. tonkinensis have been shown to inhibit the activation of NF-κB induced by lipopolysaccharide. researchgate.net NF-κB is a transcription factor that, when activated, moves to the nucleus and promotes the transcription of a wide array of pro-inflammatory genes, including iNOS and various cytokines. mdpi.com By inhibiting the activation of NF-κB, this compound can effectively downregulate the inflammatory response at a transcriptional level.
Modulation of Other Inflammatory Mediators and Enzymes (e.g., Xanthine (B1682287) Oxidase, Elastase, Cyclooxygenases (COX-1/2))
Further research into the anti-inflammatory profile of diterpenoids from the Croton genus reveals a broader spectrum of activity against other inflammatory mediators and enzymes. While specific data for this compound's direct inhibition of xanthine oxidase, elastase, and cyclooxygenases (COX-1/2) is limited, related compounds from Croton species have shown such activities. For instance, compounds from C. tiglium have displayed moderate inhibition of COX-1 and COX-2 enzymes. researchgate.net Similarly, other natural products are known to inhibit xanthine oxidase, an enzyme that contributes to oxidative stress. nih.govwikipedia.orgdrugbank.com Elastase, a protease involved in tissue degradation during inflammation, can also be inhibited by certain natural compounds. serva.decore.ac.uk The potential for this compound to interact with these targets warrants further investigation to fully elucidate its anti-inflammatory capabilities.
Anticancer and Cytotoxic Studies
This compound and related diterpenoids have been the subject of numerous studies investigating their potential as anticancer agents. researchgate.netcapes.gov.br These compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential for development as cancer therapeutics. nih.govontosight.ainih.gov
Induction of Apoptosis in Neoplastic Cell Lines
A key mechanism underlying the anticancer activity of this compound and its analogs is the induction of apoptosis, or programmed cell death, in cancer cells. researchgate.netnih.gov Apoptosis is a critical process for eliminating damaged or cancerous cells, and its induction is a primary goal of many cancer therapies. nih.govfrontiersin.org Diterpenoids isolated from C. tonkinensis have been shown to possess pro-apoptotic activities. researchgate.net While the precise molecular pathways activated by this compound are still under investigation, studies on related compounds from Croton species suggest the involvement of caspase activation, a family of proteases central to the execution of apoptosis. researchgate.net The ability to trigger this intrinsic cell death program in neoplastic cells highlights the therapeutic potential of this compound. nih.gov
**Table 2: Cytotoxic Activity of Diterpenoids from *Croton tonkinensis***
| Compound | Cell Line | Activity | Reference |
| Diterpenoids from C. tonkinensis | Various tumor cell lines | Cytotoxic and pro-apoptotic | researchgate.net |
| Crude extract of C. tonkinensis | Breast (MCF-7), Lung (NCI-H460), Glioblastoma (SF-268) | Significant cytotoxicity | researchgate.net |
Cell Cycle Modulation and Arrest Mechanisms (e.g., G2/M phase arrest)
The cell cycle is a series of events that leads to cell division and replication. It is tightly regulated by a series of checkpoints that ensure the fidelity of the process. The G2/M checkpoint, in particular, prevents cells with damaged DNA from entering mitosis. oncotarget.com
Several natural compounds have been shown to exert their anti-cancer effects by inducing cell cycle arrest, often at the G2/M phase. oncotarget.comfrontiersin.org This arrest is typically mediated by the modulation of key regulatory proteins. For example, a decrease in the levels of the CDK1/cyclin B complex is a key event leading to G2/M arrest. frontiersin.org The activation of the ATM/Chk2 signaling pathway, often in response to DNA damage, can lead to the inhibition of Cdc25C, which in turn prevents the activation of the CDK1/cyclin B complex, thereby halting the cell cycle at the G2/M phase. oncotarget.comoncotarget.com
Studies have demonstrated that certain chalcone (B49325) derivatives can induce G2/M phase cell cycle arrest in ovarian cancer cells, an effect that is associated with the generation of ROS. nih.govmdpi.com This suggests a potential link between ROS production and cell cycle modulation.
Inhibition of Cellular Proliferation, Migration, and Invasion
The uncontrolled proliferation of cells is a hallmark of cancer. aps.org Additionally, the ability of cancer cells to migrate and invade surrounding tissues is crucial for metastasis. nih.govnih.gov
Croton alkaloids have been shown to inhibit the proliferation of breast cancer cells in a dose-dependent manner. ijpsonline.com These alkaloids also suppressed colony formation, cell migration, and invasion. ijpsonline.com The mechanism behind this inhibition involves the modulation of proteins associated with cell-cell adhesion, such as E-cadherin and N-cadherin. ijpsonline.com An increase in E-cadherin and a decrease in N-cadherin levels are indicative of a less invasive phenotype. ijpsonline.com
Influence on Key Signaling Pathways (e.g., JNK, ERK1/2, AMPK, PI3K/PKB, Akt/mTOR/p70S6K, Wnt/β-catenin)
Cellular processes such as proliferation, survival, and metabolism are controlled by a complex network of signaling pathways. The aberrant activation of these pathways is a common feature of cancer.
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, survival, and proliferation. researchgate.netmdpi.comhaematologica.org Its constitutive activation is observed in many cancers, including acute myeloid leukemia. haematologica.org This pathway can be activated by various growth factors and signals through a cascade of phosphorylation events, ultimately leading to the activation of proteins like mTOR and p70S6K. researchgate.netresearchgate.net
The ERK1/2-MAPK pathway is another key signaling cascade involved in cell proliferation and differentiation. researchgate.net
The Wnt/β-catenin pathway plays a significant role in development and has been implicated in cancer pathogenesis, including glioblastoma. nih.gov
There is extensive crosstalk between these pathways. For instance, the PI3K/Akt/mTOR pathway can interact with the Wnt/β-catenin pathway, and both can be influenced by other signaling molecules. nih.gov Some natural compounds have been shown to inhibit cancer cell growth by modulating these pathways. For example, curcumin (B1669340) can inhibit the Akt/mTOR/p70S6K pathway while activating the Erk1/2 pathway in glioma cells. researchgate.net
Impact on Cellular Energy Metabolism and Mitochondrial Function
Mitochondria are central to cellular energy metabolism, being the primary site of ATP production through oxidative phosphorylation. mdpi.comnih.gov They also play a critical role in various other cellular processes, including the regulation of apoptosis. nih.gov
Mitochondrial dysfunction is implicated in a range of diseases and the aging process. nih.govoncotarget.com This dysfunction can manifest as impaired ATP synthesis, altered calcium homeostasis, and increased production of ROS. nih.gov The reprogramming of energy metabolism is a recognized hallmark of cancer.
Some studies suggest that certain compounds can impact mitochondrial function. For example, an increase in the O-GlcNAcylation of mitochondrial proteins has been shown to impair mitochondrial function, affecting the mitochondrial membrane potential and ATP production. mdpi.com
Effects on Cytoskeletal Dynamics (e.g., Tubulin, Actin)
While direct studies on this compound's specific effects on cytoskeletal dynamics are not extensively detailed in the available literature, research into related compounds and cellular processes provides a basis for understanding potential mechanisms. The cytoskeleton, composed of networks of protein filaments like actin and microtubules (polymers of tubulin), is crucial for cell shape, migration, and division. biorxiv.org Compounds that interfere with the polymerization or depolymerization of actin and tubulin can significantly impact these cellular functions. biorxiv.orgresearchgate.net For instance, some chemicals that disrupt actin polymerization have been shown to alter the nuclear accumulation of both actin and tubulin. researchgate.net The integrity of both the microtubule and microfilament networks is essential, and proteins that interact with one system may also influence the other, suggesting a complex interplay between these cytoskeletal components. nih.gov While specific data on this compound is pending, the broader context of cytoskeletal research suggests that natural compounds can have profound effects on these structures. nih.govcore.ac.uk
Antimicrobial Investigations
Diterpenoids isolated from the genus Croton have demonstrated a range of biological activities, including antimicrobial properties. ontosight.airesearchgate.net While research on this compound is part of this broader investigation, specific details on its antimicrobial spectrum are an emerging area of study.
Activity against Specific Microbial Strains (e.g., Mycobacterium tuberculosis)
Research has been conducted on various diterpenoids from Croton tonkinensis for their activity against Mycobacterium tuberculosis. nih.gov Although studies had previously focused on the cytotoxicity of these compounds, their potential against M. tuberculosis was not explored until more recently. researchgate.net Diterpenoids of the ent-kaurane, kaurane (B74193), and grayanane classes have shown high to moderate activity against both susceptible and resistant strains of M. tuberculosis. nih.gov
For example, one study reported that various ent-kaurane diterpenoids exhibited significant antituberculosis activity. nih.gov While the specific activity of this compound was not singled out in this particular study, the findings for structurally related compounds are promising. researchgate.netnih.gov The table below summarizes the activity of several diterpenoids from C. tonkinensis against different strains of M. tuberculosis. nih.gov
Table 1: Antituberculosis Activity of Diterpenoids from Croton tonkinensis
| Compound | M. tuberculosis H37Ra (MIC µg/ml) | M. tuberculosis H37Rv (MIC µg/ml) | Resistant Strains (MIC µg/ml) |
|---|---|---|---|
| cpp604 | 0.78 | 1.56 | 3.12-12.5 |
| cpp609 | 1.56 | 1.56 | Not Reported |
| cpp610 | 1.56 | 1.56 | Not Reported |
| cpp601 | 3.12-6.25 | 3.12-6.25 | Not Reported |
| cpp602 | 3.12-6.25 | 3.12-6.25 | Not Reported |
| cpp607 | 3.12-6.25 | 3.12-6.25 | Not Reported |
Hypothesized Mechanisms of Antibacterial Action (e.g., Cell Wall Disruption, Interference with Essential Metabolic Pathways)
The precise antibacterial mechanisms of this compound are still under investigation, but several general mechanisms for plant-derived compounds like diterpenoids and polyphenols have been proposed. mdpi.comnih.govfrontiersin.org One common hypothesis is the disruption of the bacterial cell membrane. nih.gov The lipophilic nature of many of these compounds may allow them to perturb the lipid fraction of the plasma membrane, leading to increased permeability and leakage of essential intracellular components. nih.govfrontiersin.org
Other proposed mechanisms include:
Inhibition of essential enzymes: Phenolic compounds may bind to and inactivate crucial bacterial enzymes. frontiersin.org
Interference with nucleic acid synthesis: Some compounds may damage or inhibit the replication of bacterial DNA. mdpi.com
Disruption of the cell wall: For some bacteria, damage to the cell wall integrity is a primary mode of action. mdpi.comdovepress.com
The effectiveness of these mechanisms can vary between different types of bacteria, such as Gram-positive and Gram-negative strains, due to differences in their cell wall structures. mdpi.com
Osteogenic Activity Research
Certain ent-kaurane diterpenoids isolated from Croton tonkinensis have been reported to stimulate osteoblast differentiation, indicating potential applications in bone regeneration. researchgate.net
Promotion of Osteoblast Differentiation in Cellular Models
Osteoblasts are the cells responsible for bone formation, and their differentiation from mesenchymal stem cells is a critical process in bone homeostasis. atlantic-bone-screen.com The promotion of osteoblast differentiation can be assessed in cellular models by measuring several key markers, including:
Alkaline Phosphatase (ALP) activity: An early marker of osteoblast differentiation. mdpi.commdpi.com
Expression of osteogenic genes: Such as Runx2, which is a key transcription factor for osteoblast development. nih.gov
Matrix mineralization: The deposition of calcium phosphate (B84403), which can be visualized by Alizarin Red staining. atlantic-bone-screen.commdpi.com
Studies on compounds structurally related to this compound have shown that they can stimulate these osteogenic markers in cell cultures. researchgate.netnih.gov For instance, some substances have been shown to increase ALP activity and up-regulate Runx2 protein levels in bone marrow stromal cells. nih.gov The activation of signaling pathways like Wnt/β-catenin is also known to promote osteogenic differentiation. mdpi.com
Table 2: Key Markers for Assessing Osteoblast Differentiation
| Marker | Function/Significance | Method of Assessment |
|---|---|---|
| Alkaline Phosphatase (ALP) | Early indicator of osteoblast differentiation; provides phosphate for mineralization. mdpi.commdpi.com | Enzymatic activity assays, gene expression analysis. atlantic-bone-screen.commdpi.com |
| Runx2 | Master transcription factor for osteoblast differentiation. nih.gov | Western blot, PCR. nih.gov |
| Type I Collagen | Major protein component of the bone matrix. atlantic-bone-screen.com | ELISA, Western blot. atlantic-bone-screen.com |
| Osteocalcin | Late marker of osteoblast differentiation; involved in bone mineralization. mdpi.com | ELISA, Western blot. mdpi.com |
Potential for Bone Formation and Regenerative Medicine Research
The ability of certain diterpenoids to promote osteoblast differentiation in vitro suggests their potential for applications in bone regenerative medicine. researchgate.netnih.gov Bone tissue engineering aims to repair large bone defects using a combination of scaffolds, cells, and bioactive molecules. mdpi.comnih.gov Compounds that can stimulate the body's own bone-forming cells could be valuable in this context. mdpi.comyoutube.com
The potential applications include:
Developing new therapies for osteoporosis: A disease characterized by low bone mass and an imbalance between bone resorption and formation. mdpi.com
Enhancing the healing of complex fractures: By promoting the local formation of new bone tissue. mdpi.com
Use in combination with biomaterials: Coating implants or scaffolds with osteogenic compounds could improve their integration with the surrounding bone. nih.govyoutube.com
Further research is needed to fully elucidate the mechanisms of action and to evaluate the in vivo efficacy of this compound and related compounds for bone regeneration. nih.gov
Development and Characterization of Crotonkinin a Analogues and Derivatives
Isolation and Structural Diversity of Crotonkinin-type Diterpenoids beyond Crotonkinin A
The genus Croton, a member of the Euphorbiaceae family, is a rich source of structurally diverse diterpenoids. semanticscholar.orgnih.gov Phytochemical investigations have revealed that diterpenoids are characteristic components of Croton species, with several hundred new compounds identified in recent years. semanticscholar.orgnih.gov These diterpenoids belong to various skeletal types, including clerodane, tigliane, kaurane (B74193), labdane, cembrane (B156948), and pimarane, among others. semanticscholar.orgnih.govresearchgate.net
While this compound is a notable kaurane-type diterpenoid, numerous other related compounds have been isolated from various Croton species. For instance, cytotoxicity-guided phytochemical investigation of a methanolic extract of Croton tonkinensis yielded two new kaurane diterpenoids, named this compound and B, along with ten other known ent-kaurane-type diterpenoids. researchgate.netnih.gov Similarly, research on the leaves of Croton mangelong led to the isolation of eighteen compounds, including eleven previously undescribed diterpenes. nih.gov
The structural diversity within the crotonkinin-type diterpenoids is vast. A review covering the period from 2006 to 2018 reported a total of 399 new compounds from Croton species, of which 339 were diterpenoids. semanticscholar.orgnih.gov This highlights the extensive variety of these compounds in nature. The structural modifications observed in these natural analogues provide a valuable foundation for the design of new synthetic derivatives.
The following table summarizes a selection of Croton species and the types of diterpenoids they produce, illustrating the chemical diversity within the genus.
Design and Synthesis of Modified Crotonkinin Structures for Targeted Activity
The design and synthesis of analogues of natural products is a cornerstone of medicinal chemistry, aiming to enhance desired biological activities and improve pharmacological properties. gardp.org For complex molecules like this compound, this process often involves semi-synthesis, where the natural product is used as a starting scaffold for chemical modifications. The structural diversity of naturally occurring crotonkinin-type diterpenoids provides a blueprint for designing new analogues.
Synthetic efforts typically focus on modifying specific functional groups or regions of the molecule identified as important for biological activity through structure-activity relationship (SAR) studies. gardp.orgminia.edu.eg For instance, in the case of kaurane-type diterpenoids, the 16-en-15-one moiety has been identified as a key feature for cytotoxicity. researchgate.net This Michael acceptor system is susceptible to nucleophilic attack, which is thought to contribute to its biological activity. researchgate.net
The synthesis of modified crotonkinin structures allows for the systematic exploration of how different substituents and structural features influence activity. escholarship.org This can involve the addition or removal of hydroxyl groups, acetylation of existing hydroxyls, or modification of the side chains. researchgate.net For example, studies on other complex natural products have shown that even minor modifications, such as the substitution of a phenyl ring, can lead to significant changes in biological activity. mesamalaria.org The goal of these synthetic endeavors is to create a library of analogues that can be screened to identify compounds with improved potency, selectivity, and reduced toxicity. nih.govmdpi.com
Evaluation of Modified Analogues for Optimized Biological Profiles
Following the synthesis of modified crotonkinin analogues, a crucial step is the comprehensive evaluation of their biological activities to identify compounds with optimized profiles. ijper.orgnih.govniscpr.res.in This evaluation typically involves a battery of in vitro assays to assess their efficacy against specific biological targets and their cytotoxicity against various cell lines. nih.goveurjchem.com
For example, various ent-kaurane diterpenoids isolated from Croton tonkinensis were examined for their cytotoxic and anti-inflammatory activities. nih.gov Compounds 4 and 9 from this study demonstrated the highest cytotoxic activity against the tested tumor cell lines. nih.gov Furthermore, several compounds, including 3, 4, 6, 8, 9, and 11, exhibited potent inhibition of LPS-induced nitric oxide (NO) production, with IC50 values less than 5 µM, indicating significant anti-inflammatory potential. nih.gov
Structure-activity relationship (SAR) studies are instrumental in this evaluation process. By comparing the biological activities of a series of related analogues, researchers can deduce which structural features are critical for activity. gardp.orgresearchgate.net For instance, in a study of ent-kaurane diterpenoids from Croton tonkinensis, the presence of the 16-en-15-one system was found to be important for cytotoxicity. researchgate.net Another study on different croton compounds with an ent-kaurane skeleton, designated croton-01, croton-02, and croton-03, showed they effectively and differentially depressed the hyperpolarization-activated cation current (Ih). nih.govresearchgate.net The IC50 values for inhibiting this current were 2.89 µM for croton-01, 6.25 µM for croton-02, and 2.84 µM for croton-03, highlighting how subtle structural differences can impact biological activity. nih.govresearchgate.net
The following table presents data on the inhibitory effects of selected ent-kaurane diterpenoids on nitric oxide production and their cytotoxicity, illustrating the process of evaluating modified analogues.
Future Perspectives in Crotonkinin a Research
Advanced Mechanistic Elucidation and Identification of Specific Molecular Targets
While preliminary studies have established the bioactivity of Crotonkinin A, the precise molecular pathways through which it exerts its effects remain largely uncharacterized. Future research must prioritize the identification of its direct molecular targets to understand its mechanism of action.
Initial studies have shown that a methanolic extract containing Crotonkinins A and B can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast), A549 (lung), and KB (oral epidermoid carcinoma). nih.gov This suggests that the compound may interfere with critical pathways involved in cell cycle progression and survival. Research on other diterpenoids isolated from Croton tonkinensis provides clues for potential mechanisms. For instance, related compounds have been shown to possess anti-inflammatory properties by inhibiting the lipopolysaccharide (LPS)-induced activation of nuclear factor-κB (NF-κB), a key regulator of the inflammatory response. researchgate.net Future investigations should explore whether this compound shares this inhibitory activity on the NF-κB pathway.
Furthermore, another promising avenue of research involves the mortalin-p53 axis, a key interaction in cancer cells that prevents apoptosis. researchgate.net Computational studies on other ent-kaurane diterpenoids from C. tonkinensis have revealed their potential to disrupt the mortalin-p53 complex, thereby restoring the tumor-suppressing function of p53. researchgate.net It is plausible that this compound could operate via a similar mechanism, a hypothesis that warrants rigorous experimental validation through binding assays and functional studies. Elucidating these specific interactions will be a critical step in validating this compound as a viable therapeutic agent.
Table 1: Potential Molecular Targets and Mechanisms for this compound This table is speculative and based on activities of related compounds, outlining future research directions.
| Potential Target/Pathway | Associated Biological Activity | Rationale for Investigation |
| NF-κB Signaling Pathway | Anti-inflammatory | Other diterpenoids from C. tonkinensis inhibit NF-κB activation. researchgate.net |
| Mortalin-p53 Complex | Anticancer (Apoptosis Induction) | Related compounds from the same plant show potential to abrogate this interaction. researchgate.net |
| Cell Cycle Regulators (e.g., CDKs) | Anticancer (Proliferation Inhibition) | Observed cytotoxic effects against multiple cancer cell lines suggest interference with cell proliferation. nih.gov |
| Sirtuin 1 (SIRT1) | Various (Metabolic Regulation, Inflammation) | Other ent-kaurane diterpenoids from C. tonkinensis act as SIRT1 inhibitors. researchgate.net |
Exploration of Bioavailability and Comprehensive Pharmacological Profiles in Preclinical Models
A significant gap in the current knowledge of this compound is the absence of data regarding its pharmacokinetic profile. For any compound to be considered for further development, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is essential. youtube.com Future preclinical studies using animal models are imperative to determine the bioavailability of this compound following various routes of administration. youtube.comyoutube.com
These studies would quantify key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and elimination half-life (t1/2). nih.gov Such data is crucial for establishing a potential dosing regimen and understanding the compound's exposure-response relationship. The absolute bioavailability, often determined by comparing oral and intravenous administration, will reveal the fraction of the drug that reaches systemic circulation and is available to exert its effect. nih.gov High variability in bioavailability can lead to unpredictable therapeutic responses among individuals. nih.gov
Comprehensive pharmacological profiling in relevant animal disease models is the logical next step. researchgate.netresearchgate.net For example, its documented anti-inflammatory activity could be assessed in models of arthritis or inflammatory bowel disease, while its cytotoxic effects could be evaluated in xenograft models using human cancer cell lines. nih.gov These in vivo studies are critical for confirming that the in vitro activities of this compound translate into tangible therapeutic efficacy and for identifying potential liabilities before considering human trials. nih.gov
Integration of Omics Technologies (e.g., Proteomics, Metabolomics) for Systems-Level Understanding
To gain a holistic view of the cellular response to this compound, future research should integrate advanced "omics" technologies. nih.gov Proteomics, the large-scale study of proteins, can identify global changes in protein expression and post-translational modifications within cells or tissues following treatment with the compound. core.ac.uk This approach can uncover entire signaling cascades and cellular pathways affected by this compound, moving beyond a single-target perspective and providing a systems-level understanding of its mechanism of action. brieflands.com
Similarly, metabolomics, which analyzes the complete set of small-molecule metabolites, can reveal how this compound alters cellular metabolism. mdpi.com This is particularly relevant for its potential anticancer activity, as cancer cells exhibit distinct metabolic profiles. nih.gov By comparing the proteomic and metabolomic signatures of treated versus untreated cells, researchers can build detailed network models of the drug's impact, potentially identifying novel biomarkers for its efficacy or revealing unexpected off-target effects. researchgate.net This integrative approach is a powerful tool for hypothesis generation and for understanding the broader biological consequences of administering the compound. mdpi.com
Leveraging Computational Chemistry and Artificial Intelligence in Rational Drug Design Efforts
Computational methods are poised to accelerate the development of this compound and its analogues. nih.govbeilstein-journals.org As demonstrated with other diterpenoids from C. tonkinensis, molecular docking and simulation can be used to predict how these compounds bind to specific protein targets. researchgate.net Such in silico studies can be applied to this compound to screen a wide range of potential protein targets, helping to prioritize experimental validation and refine hypotheses about its mechanism of action.
Once a primary target is confirmed, computational chemistry can guide the rational design of new derivatives with improved properties. nih.gov By modeling the interaction between this compound and its binding site, chemists can predict modifications that might enhance potency, increase selectivity, or improve pharmacokinetic properties. mdpi.com
Furthermore, the integration of artificial intelligence (AI) and machine learning can analyze structure-activity relationships (SAR) across a series of analogues to build predictive models. nih.gov These models can then be used to screen virtual libraries of novel compounds, identifying candidates with a high probability of success before they are synthesized. This data-driven approach can significantly reduce the time and cost associated with traditional medicinal chemistry cycles, streamlining the optimization of this compound from a natural product hit into a refined drug lead. beilstein-journals.org
Potential for Preclinical Development as a Lead Compound for Novel Therapeutics
The combined cytotoxic and anti-inflammatory activities of this compound position it as a promising lead compound for the development of novel therapeutics. researchgate.netnih.govnih.gov A lead compound is a chemical starting point for drug discovery that exhibits a desired biological activity but may have suboptimal properties that require modification. nih.gov
The path from a lead compound to a clinical candidate involves a rigorous process of optimization. nih.gov Based on the comprehensive pharmacological, pharmacokinetic, and toxicological data gathered in preclinical studies, medicinal chemists can undertake structural modifications to enhance its therapeutic index. The goal is to improve efficacy against its molecular target while minimizing off-target effects and toxicity.
Successful lead optimization would culminate in a drug candidate with a well-understood mechanism of action, a favorable safety profile in animal models, and appropriate ADME properties for clinical use. nih.gov While significant research is still required, the foundational evidence of its bioactivity provides a strong rationale for pursuing the preclinical development of this compound as a starting point for a new class of anti-inflammatory or anticancer agents.
Q & A
Q. What experimental methods are recommended for isolating Crotonkinin A from natural sources?
Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography (CC) or HPLC. Polar solvents are preferred due to the compound’s physicochemical properties. Purity validation requires NMR and mass spectrometry (MS) . Ensure reproducibility by documenting solvent ratios, stationary phases, and elution gradients in the methods section .
Q. How is the structural elucidation of this compound performed?
Combine spectroscopic methods:
- 1D/2D NMR (e.g., COSY, HSQC, HMBC) to map carbon-hydrogen frameworks.
- X-ray crystallography for absolute configuration determination (if crystalline).
- High-resolution MS for molecular formula confirmation. Cross-validate data with computational tools like DFT calculations to resolve ambiguities in stereochemistry .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
Use cell-based assays (e.g., cytotoxicity via MTT assay) or enzyme inhibition studies (e.g., COX-2 for anti-inflammatory potential). Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate runs to ensure statistical validity. Normalize results against solvent-only groups to rule out interference .
Q. How should researchers design dose-response studies for this compound?
- Select a logarithmic concentration range (e.g., 0.1–100 µM) to capture EC50/IC50 values.
- Use nonlinear regression models (e.g., GraphPad Prism) for curve fitting.
- Account for solvent toxicity by testing vehicle controls at equivalent concentrations .
Q. What quality control steps are critical for ensuring compound integrity?
- Purity : ≥95% by HPLC-UV/ELSD.
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via LC-MS.
- Storage : Lyophilized form at -20°C under inert atmosphere to prevent oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Meta-analysis : Compare experimental variables (e.g., cell lines, assay protocols) across studies. For example, discrepancies in IC50 values may arise from differences in serum content or incubation times.
- Orthogonal assays : Validate findings using alternative methods (e.g., apoptosis assays alongside cytotoxicity screens) .
Q. What strategies optimize the total synthesis of this compound?
- Retrosynthetic analysis : Prioritize convergent synthesis to assemble complex stereocenters.
- Catalytic asymmetric methods : Use chiral catalysts (e.g., Jacobsen’s catalyst) for enantioselective steps.
- Protecting groups : Minimize their use to streamline synthesis; consider tert-butyldimethylsilyl (TBS) for hydroxyl protection .
Q. How can structure-activity relationships (SAR) be systematically explored?
- Analog synthesis : Modify functional groups (e.g., esterification of hydroxyls) and test derivatives.
- Computational docking : Map interactions with target proteins (e.g., using AutoDock Vina) to predict binding affinities.
- 3D-QSAR : Apply CoMFA or CoMSIA models to correlate structural features with activity .
Q. What mechanistic studies are needed to validate this compound’s reported anti-cancer effects?
- Pathway analysis : Use RNA-seq or phosphoproteomics to identify dysregulated pathways (e.g., apoptosis, autophagy).
- Gene knockout : CRISPR-Cas9-mediated deletion of putative targets (e.g., Bcl-2) to confirm dependency.
- In vivo models : PDX (patient-derived xenograft) mice to assess efficacy and toxicity .
Q. How should researchers address low bioavailability in preclinical studies?
- Formulation : Develop nanoparticle carriers (e.g., PLGA-based) to enhance solubility.
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) for improved absorption.
- Pharmacokinetics : Conduct AUC and Cmax studies in rodents to quantify bioavailability .
Methodological Considerations
- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by publishing raw data in repositories like Zenodo .
- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons; report p-values and effect sizes .
- Ethics : For in vivo work, follow ARRIVE guidelines and obtain institutional IACUC approval .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
